3-Acetyl-2-fluoro-5-methylbenzaldehyde
Description
3-Acetyl-2-fluoro-5-methylbenzaldehyde is a fluorinated benzaldehyde derivative featuring an acetyl group (-COCH₃) at position 3, a fluorine atom at position 2, and a methyl group (-CH₃) at position 5 on the aromatic ring. This compound combines electron-withdrawing (acetyl, fluorine) and electron-donating (methyl) substituents, which influence its electronic properties, solubility, and reactivity. Such derivatives are often intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
3-acetyl-2-fluoro-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H9FO2/c1-6-3-8(5-12)10(11)9(4-6)7(2)13/h3-5H,1-2H3 |
InChI Key |
GKIBIFZYQWFRPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-fluoro-5-methylbenzaldehyde typically involves the introduction of functional groups onto a benzaldehyde core. One common method is the Friedel-Crafts acylation reaction, where an acetyl group is introduced using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The fluorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-fluoro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: 3-Acetyl-2-fluoro-5-methylbenzoic acid
Reduction: 3-Acetyl-2-fluoro-5-methylbenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Acetyl-2-fluoro-5-methylbenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Acetyl-2-fluoro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-Acetyl-2-fluoro-5-methylbenzaldehyde with related benzaldehyde derivatives from literature and commercial sources:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : The acetyl (-COCH₃) and fluorine substituents in this compound deactivate the aromatic ring, directing electrophilic substitution to specific positions. Comparatively, the trifluoromethyl (-CF₃) group in 3-Fluoro-5-(trifluoromethyl)benzaldehyde exerts a stronger inductive effect, increasing electrophilicity .
- Steric Effects : Bulky groups like tert-butyl in 3-tert-Butyl-2-hydroxy-5-methylbenzaldehyde hinder reaction kinetics, whereas smaller substituents (e.g., -CH₃) in the target compound allow for greater accessibility in further reactions .
Commercial Availability and Pricing
- Fluorinated benzaldehydes are generally high-value commodities. For example:
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde : $10,000/5g due to complex fluorination .
- 3-(4-Fluoronaphthalen-1-yl)benzaldehyde : $240/1g, reflecting the cost of naphthalene functionalization .
- 5-Chloro-2-hydroxy-3-methylbenzaldehyde : Lower polarity and simpler synthesis likely reduce its cost relative to fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
